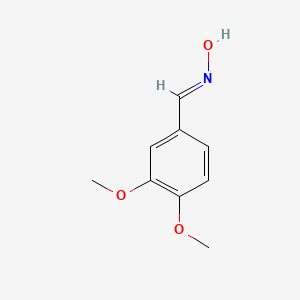
3,4-Dimethoxybenzaldehyde oxime
Descripción general
Descripción
3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula C9H11NO3. It is a white crystalline solid with a melting point of 85-87°C
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxybenzaldehyde oxime involves its interaction with molecular targets through its oxime group. This interaction can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. For instance, in the presence of enzymes like lignin peroxidase, it can undergo oxidative cleavage, leading to the formation of reactive species that can interact with cellular components .
Comparación Con Compuestos Similares
Veratraldehyde (3,4-Dimethoxybenzaldehyde): Shares the same benzaldehyde core but lacks the oxime group.
Methylvanillin: Another methoxy-substituted benzaldehyde derivative.
Uniqueness: 3,4-Dimethoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
2169-98-4 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6- |
Clave InChI |
LHZIVRAMZJJLAP-POHAHGRESA-N |
SMILES |
COC1=C(C=C(C=C1)C=NO)OC |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NO)OC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















